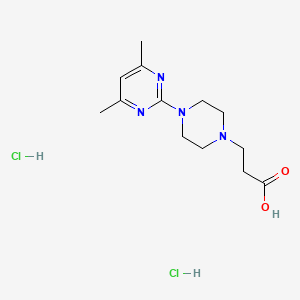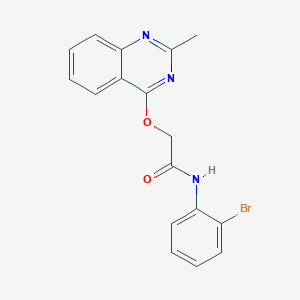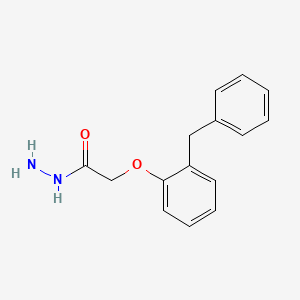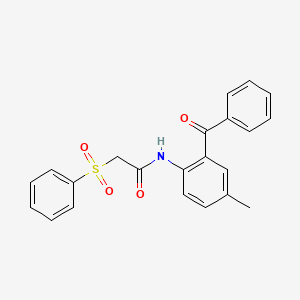
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4O2 and a molecular weight of 337.25 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C.Cl.Cl . This indicates that the compound contains a piperazine ring attached to a dimethylpyrimidin-2-yl group and a propanoic acid group .科学的研究の応用
Synthesis and Applications in Polymer Chemistry
Synthesis of Polyamides with Nucleobase Side Groups : Researchers Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine as side groups. They achieved this by reacting uracil and adenine with dimethyl methylenesuccinate, followed by hydrolysis and further reactions to produce the polyamides. These polyamides, with molecular weights ranging from 1000 to 5000, were found to be water-soluble when derived from certain diamines such as piperazine. This synthesis process highlights the incorporation of nucleobases into polyamides, potentially offering unique functionalities for biomedical or material science applications (Hattori & Kinoshita, 1979).
Synthesis and Potential Therapeutic Applications
Synthesis of Hybrid Anticonvulsant Molecules : Kamiński et al. (2016) explored the synthesis of a series of new piperazinamides as potential anticonvulsants. These molecules were designed by combining chemical fragments of known antiepileptic drugs. The study found that some compounds displayed broad spectra of anticonvulsant activity across various preclinical seizure models in mice. This research points towards the potential of piperazine derivatives in developing new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2016).
Development of Multifunctional Antioxidants : A study by Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with different functional groups aimed at scavenging free radicals and chelating metal ions. These compounds showed promise in protecting cells against oxidative stress-induced damage, indicating their potential for preventing or treating diseases related to oxidative stress, such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Drug Development and Synthesis Research
Synthesis and Antiproliferative Activity Against Cancer Cell Lines : Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of these piperazine derivatives in cancer treatment research (Mallesha et al., 2012).
Structural and Chemical Characterization
Characterization of Organic Perchlorates : A study by Bayar et al. (2018) focused on the structural characterization of two new organic perchlorates formed by reacting perchloric acid with certain piperazine derivatives. The study provided a comprehensive analysis, including X-ray diffraction, IR, and NMR spectroscopy, offering insights into the properties and potential applications of these compounds (Bayar et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19;;/h9H,3-8H2,1-2H3,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOFJJAAUWIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2831989.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)


![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831995.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2831998.png)



![N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide](/img/structure/B2832006.png)
![2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid](/img/structure/B2832008.png)
